![molecular formula C17H21ClN2O2 B2740954 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone CAS No. 331462-38-5](/img/structure/B2740954.png)

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

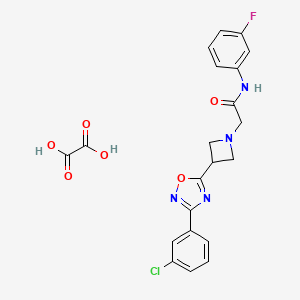

“2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone” is a chemical compound with the linear formula C17H21ClN2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .

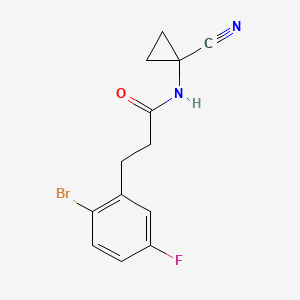

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone” is represented by the linear formula C17H21ClN2O2 . The molecular weight of the compound is 320.822 .Aplicaciones Científicas De Investigación

Electrochemical Reduction of Oxygen

One study highlights the use of derivatives of 1,4-naphthoquinone for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This involves the synthesis of specific naphthoquinone derivatives and their application as solution and surface-bound catalysts. The research demonstrates the potential of these compounds in functionalizing surfaces, including electrode materials, for the efficient reduction of oxygen to hydrogen peroxide, showcasing their relevance in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).

Antineoplastic Activity

A structural modification study of bis(substituted aminoalkylamino)anthraquinones evaluated the relationship between the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain and antineoplastic activity. It was found that anthraquinones with this specific side chain demonstrated superior antineoplastic activity compared to those containing tertiary amino side chains, indicating the importance of this structural component for antineoplastic properties (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

Cytotoxicity Evaluation

Another study involved the synthesis and cytotoxicity evaluation of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives. These compounds were tested against various tumor cell lines, with some derivatives exhibiting potent cytotoxic effects, suggesting their potential application in cancer therapy (Lee, Suh, & Lee, 2003).

Synthesis and Antimicrobial Studies

Research on the synthesis, electrochemical, fluorescence, and antimicrobial studies of 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes highlights their strong fluorescence emission bands and significant antimicrobial activity against various pathogens. This study demonstrates the multifunctional applications of naphthoquinone derivatives, including their potential as antimicrobial agents (Verma & Singh, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-3-[3-(diethylamino)propylamino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-3-20(4-2)11-7-10-19-15-14(18)16(21)12-8-5-6-9-13(12)17(15)22/h5-6,8-9,19H,3-4,7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXWRNANHZFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)